molecular formula C17H21N3O2 B2543451 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 2310101-46-1

1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2543451
CAS No.: 2310101-46-1
M. Wt: 299.374
InChI Key: NCPHBFQGLYPDNK-UHFFFAOYSA-N
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Description

1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the imidazole group: This step involves the reaction of the piperidine derivative with an imidazole precursor under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.

    Attachment of the methoxybenzoyl group: This final step involves the acylation of the piperidine-imidazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxybenzoyl)-4-(1H-imidazol-5-yl)piperidine: Lacks the methyl group on the imidazole ring.

    1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-4-yl)piperidine: Has the imidazole group attached at a different position.

    1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine: Another positional isomer.

Uniqueness

1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-12-18-11-15(19)13-7-9-20(10-8-13)17(21)14-5-3-4-6-16(14)22-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPHBFQGLYPDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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